molecular formula C25H36N4O B5212216 N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide

N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide

Cat. No. B5212216
M. Wt: 408.6 g/mol
InChI Key: VZDDCOGNULLJAM-UHFFFAOYSA-N
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Description

N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as a CB1 receptor antagonist and has been shown to have a number of interesting properties that make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide is complex and not fully understood. It is believed to function as a CB1 receptor antagonist, which means that it blocks the activity of the CB1 receptor in the brain and other parts of the body. This receptor plays a key role in a number of physiological processes, including pain perception, appetite regulation, and mood.
Biochemical and Physiological Effects:
Studies have shown that N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide has a number of interesting biochemical and physiological effects. For example, it has been shown to reduce the activity of the endocannabinoid system in the brain, which may have implications for the treatment of conditions such as anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide in lab experiments is its specificity for the CB1 receptor. This means that it can be used to selectively block the activity of this receptor without affecting other receptors in the brain. However, one limitation of this compound is that it is relatively expensive and difficult to synthesize.

Future Directions

There are a number of potential future directions for research on N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide. One area of interest is the use of this compound in the treatment of various psychiatric disorders, including anxiety and depression. Another potential application is in the development of new pain medications that target the endocannabinoid system. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on other physiological processes.

Synthesis Methods

The synthesis of N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide is a complex process that involves several steps. The first step involves the reaction of 1-(cyclohexylmethyl)-4-piperidinone with 1-bromo-3-chloropropane to form the intermediate 1-(cyclohexylmethyl)-4-(3-chloropropyl)piperidine. This intermediate is then reacted with 1H-pyrazole-5-carboxylic acid to form the final product.

Scientific Research Applications

N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide has been the subject of a significant amount of scientific research due to its potential applications in a variety of fields. One of the most promising areas of research is the use of this compound as a tool for investigating the role of the endocannabinoid system in various physiological processes.

properties

IUPAC Name

N-[2-[1-(cyclohexylmethyl)piperidin-4-yl]pyrazol-3-yl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N4O/c30-25(13-7-12-21-8-3-1-4-9-21)27-24-14-17-26-29(24)23-15-18-28(19-16-23)20-22-10-5-2-6-11-22/h1,3-4,8-9,14,17,22-23H,2,5-7,10-13,15-16,18-20H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDDCOGNULLJAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCC(CC2)N3C(=CC=N3)NC(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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